Cas no 873577-78-7 (cyclohexyl 6-nitro-2-oxo-2H-chromene-3-carboxylate)

cyclohexyl 6-nitro-2-oxo-2H-chromene-3-carboxylate 化学的及び物理的性質
名前と識別子
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- cyclohexyl 6-nitro-2-oxo-2H-chromene-3-carboxylate
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- インチ: 1S/C16H15NO6/c18-15(22-12-4-2-1-3-5-12)13-9-10-8-11(17(20)21)6-7-14(10)23-16(13)19/h6-9,12H,1-5H2
- InChIKey: BGEKVWADIGJWQP-UHFFFAOYSA-N
- ほほえんだ: C1(=O)OC2=CC=C([N+]([O-])=O)C=C2C=C1C(OC1CCCCC1)=O
cyclohexyl 6-nitro-2-oxo-2H-chromene-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3063-0038-2μmol |
cyclohexyl 6-nitro-2-oxo-2H-chromene-3-carboxylate |
873577-78-7 | 90%+ | 2μl |
$57.0 | 2023-04-28 | |
Life Chemicals | F3063-0038-15mg |
cyclohexyl 6-nitro-2-oxo-2H-chromene-3-carboxylate |
873577-78-7 | 90%+ | 15mg |
$89.0 | 2023-04-28 | |
Life Chemicals | F3063-0038-5μmol |
cyclohexyl 6-nitro-2-oxo-2H-chromene-3-carboxylate |
873577-78-7 | 90%+ | 5μl |
$63.0 | 2023-04-28 | |
Life Chemicals | F3063-0038-1mg |
cyclohexyl 6-nitro-2-oxo-2H-chromene-3-carboxylate |
873577-78-7 | 90%+ | 1mg |
$54.0 | 2023-04-28 | |
Life Chemicals | F3063-0038-3mg |
cyclohexyl 6-nitro-2-oxo-2H-chromene-3-carboxylate |
873577-78-7 | 90%+ | 3mg |
$63.0 | 2023-04-28 | |
Life Chemicals | F3063-0038-10mg |
cyclohexyl 6-nitro-2-oxo-2H-chromene-3-carboxylate |
873577-78-7 | 90%+ | 10mg |
$79.0 | 2023-04-28 | |
Life Chemicals | F3063-0038-10μmol |
cyclohexyl 6-nitro-2-oxo-2H-chromene-3-carboxylate |
873577-78-7 | 90%+ | 10μl |
$69.0 | 2023-04-28 | |
Life Chemicals | F3063-0038-25mg |
cyclohexyl 6-nitro-2-oxo-2H-chromene-3-carboxylate |
873577-78-7 | 90%+ | 25mg |
$109.0 | 2023-04-28 | |
Life Chemicals | F3063-0038-2mg |
cyclohexyl 6-nitro-2-oxo-2H-chromene-3-carboxylate |
873577-78-7 | 90%+ | 2mg |
$59.0 | 2023-04-28 | |
Life Chemicals | F3063-0038-4mg |
cyclohexyl 6-nitro-2-oxo-2H-chromene-3-carboxylate |
873577-78-7 | 90%+ | 4mg |
$66.0 | 2023-04-28 |
cyclohexyl 6-nitro-2-oxo-2H-chromene-3-carboxylate 関連文献
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
9. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
cyclohexyl 6-nitro-2-oxo-2H-chromene-3-carboxylateに関する追加情報
Cyclohexyl 6-nitro-2-oxo-2H-chromene-3-carboxylate (CAS No. 873577-78-7): A Comprehensive Overview
Cyclohexyl 6-nitro-2-oxo-2H-chromene-3-carboxylate, identified by its CAS number 873577-78-7, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This heterocyclic derivative, featuring a nitro-substituted chromene core, has garnered attention due to its unique structural properties and potential applications in drug discovery and material science. The compound's molecular structure, characterized by a cyclohexyl moiety and a nitro group at the 6-position of the chromene ring, contributes to its distinct chemical behavior and reactivity.
The chromene scaffold, a prominent class of organic compounds, is widely recognized for its role in various biological processes and pharmaceutical applications. Specifically, derivatives of chromene have been explored for their anti-inflammatory, antioxidant, and antimicrobial properties. The introduction of a nitro group at the 6-position of the chromene ring in cyclohexyl 6-nitro-2-oxo-2H-chromene-3-carboxylate enhances its electronic properties, making it a valuable intermediate in synthetic chemistry. This modification imparts electron-withdrawing effects, which can influence the compound's reactivity and interaction with biological targets.
In recent years, there has been growing interest in developing novel heterocyclic compounds for therapeutic purposes. The nitrochromene derivatives, including cyclohexyl 6-nitro-2-oxo-2H-chromene-3-carboxylate, have been investigated for their potential in modulating various disease pathways. For instance, studies have suggested that nitrochromenes exhibit inhibitory effects on enzymes involved in inflammation and oxidative stress. These findings align with the broader goal of identifying small-molecule inhibitors that can target pathological processes without significant side effects.
The cyclohexyl substituent in cyclohexyl 6-nitro-2-oxo-2H-chromene-3-carboxylate plays a crucial role in determining its physicochemical properties, such as solubility and metabolic stability. The presence of this bulky group can influence the compound's bioavailability and interactions with biological membranes. Additionally, the carboxylate functionality at the 3-position provides a site for further chemical modifications, enabling the synthesis of more complex derivatives with tailored biological activities. These features make cyclohexyl 6-nitro-2H-chromene-3-carboxylate a versatile building block in medicinal chemistry.
Recent advancements in computational chemistry have facilitated the design and optimization of heterocyclic compounds like cyclohexyl 6-nitro-2H-chromene-3-carboxylate. Molecular modeling studies have revealed insights into the compound's binding modes with potential targets, such as kinases and transcription factors. These simulations have guided the development of analogs with improved potency and selectivity. Furthermore, high-throughput screening techniques have been employed to identify novel derivatives with enhanced pharmacological profiles. Such approaches underscore the importance of interdisciplinary collaboration between chemists, biologists, and computer scientists in accelerating drug discovery efforts.
The synthesis of cyclohexyl 6-nitro-2H-chromene-3-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted cyclohexanecarboxylic acid derivatives and nitro-substituted chromene precursors. Catalytic methods have been explored to improve reaction efficiency and minimize byproduct formation. Additionally, green chemistry principles have been applied to develop more sustainable synthetic protocols. These efforts not only enhance the scalability of production but also align with global initiatives to promote environmentally responsible chemical manufacturing.
The pharmacological evaluation of cyclohexyl 6-nitro-octahydrochromenone has revealed promising results in preclinical studies. In vitro assays have demonstrated its ability to inhibit inflammatory mediators and oxidative stress markers, suggesting potential therapeutic applications in chronic diseases such as arthritis and neurodegeneration. Moreover, animal models have shown that this compound exhibits favorable pharmacokinetic properties, including adequate absorption, distribution, metabolism, and excretion (ADME). These findings support further investigation into its clinical efficacy and safety profiles.
The future direction of research on cyclohexyl 6-nitro-octahydrochromenone includes exploring its mechanisms of action at a molecular level. Understanding how this compound interacts with biological targets will provide critical insights into its therapeutic potential. Additionally, combination therapy studies are being planned to assess whether synergistic effects can be achieved when used alongside existing treatments. Such investigations will contribute to the development of more effective therapeutic strategies for patients suffering from debilitating conditions.
In conclusion, cyclohexyl 6-nitro-octahydrochromenone (CAS No. 873577787) represents a significant advancement in heterocyclic chemistry with potential applications in medicine and materials science. Its unique structural features and promising pharmacological properties make it a valuable candidate for further research and development. As our understanding of its biological activities continues to grow, so too will its utility in addressing unmet medical needs.
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